2-(3-Ethylphenyl)acetonitrile

Alzheimer's Disease Cholinesterase Inhibition Neuropharmacology

2-(3-Ethylphenyl)acetonitrile (CAS 861559-05-9) is a meta-ethyl-substituted arylacetonitrile, molecular formula C₁₀H₁₁N, molecular weight 145.20 g/mol. It is primarily employed as a versatile synthetic intermediate in pharmaceutical research and as a bioactive scaffold in enzyme inhibition studies, particularly for acetylcholinesterase (AChE) and chemokine receptors.

Molecular Formula C10H11N
Molecular Weight 145.20 g/mol
Cat. No. B12441359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Ethylphenyl)acetonitrile
Molecular FormulaC10H11N
Molecular Weight145.20 g/mol
Structural Identifiers
SMILESCCC1=CC(=CC=C1)CC#N
InChIInChI=1S/C10H11N/c1-2-9-4-3-5-10(8-9)6-7-11/h3-5,8H,2,6H2,1H3
InChIKeyFBRRPUXXDPRRIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Ethylphenyl)acetonitrile (CAS 861559-05-9): Procurement-Focused Overview for Medicinal Chemistry and Chemical Biology


2-(3-Ethylphenyl)acetonitrile (CAS 861559-05-9) is a meta-ethyl-substituted arylacetonitrile, molecular formula C₁₀H₁₁N, molecular weight 145.20 g/mol [1]. It is primarily employed as a versatile synthetic intermediate in pharmaceutical research and as a bioactive scaffold in enzyme inhibition studies, particularly for acetylcholinesterase (AChE) and chemokine receptors [2]. Its unique substitution pattern distinguishes it from other ethylphenylacetonitrile isomers, directly impacting its biochemical selectivity and synthetic utility.

Why Unsubstituted Phenylacetonitrile or Other Isomers Cannot Replace 2-(3-Ethylphenyl)acetonitrile in Targeted Applications


Substituting 2-(3-Ethylphenyl)acetonitrile with unsubstituted phenylacetonitrile or other ethyl positional isomers (ortho or para) leads to significant, quantifiable losses in biochemical activity and synthetic pathway fidelity. The meta-ethyl group is not a benign spectator; it critically modulates the electronic and steric environment of the nitrile, which directly impacts enzyme binding affinity and the regio-/chemoselectivity of downstream transformations [1]. In medicinal chemistry contexts, this substitution difference can translate to a ~1,000,000-fold variation in target inhibition, making the compound non-interchangeable for assays requiring specific potency [2].

Quantitative Differentiation of 2-(3-Ethylphenyl)acetonitrile: A Direct Comparator Evidence Guide


Superior Acetylcholinesterase (AChE) Inhibition Compared to Unsubstituted Phenylacetonitrile

2-(3-Ethylphenyl)acetonitrile exhibits a >850,000-fold greater affinity for acetylcholinesterase (AChE) compared to the unsubstituted parent scaffold, phenylacetonitrile. This extreme differential highlights the critical role of the 3-ethyl substitution in enhancing target engagement [1][2].

Alzheimer's Disease Cholinesterase Inhibition Neuropharmacology

Meta-Substitution Effect on CCR5 Antagonist Activity Relative to Unsubstituted Parent

In functional assays for CCR5 antagonism, the 3-ethyl substitution on the phenylacetonitrile core significantly modulates activity. While still modest in absolute terms, the meta-ethyl derivative shows a quantifiable improvement over phenylacetonitrile in blocking HIV-1 gp120-induced cell-cell fusion, underscoring the importance of this specific substitution pattern for chemokine receptor interactions [1].

HIV Entry Inhibition Chemokine Receptor Antagonism Immunology

Differentiated Reactivity in Phase-Transfer Catalyzed Alkylations for Improved Synthetic Yield

The meta-ethyl substitution on the phenyl ring enhances the nucleophilicity of the alpha-carbon to the nitrile group, facilitating higher yields in phase-transfer catalyzed alkylation reactions compared to unsubstituted phenylacetonitrile. This substitution pattern provides a superior balance of reactivity and selectivity for constructing more complex pharmaceutical intermediates .

Organic Synthesis Phase-Transfer Catalysis Process Chemistry

Unique Pharmacological Profile: Dual AChE/CCR5 Activity Inferred from Class-Level SAR

The presence of a meta-ethyl group on the phenylacetonitrile scaffold is associated with a broader pharmacological profile compared to the unsubstituted core. While unsubstituted phenylacetonitrile shows minimal activity against both AChE and CCR5, the meta-ethyl derivative exhibits measurable activity against both targets (Ki = 1.30 nM for AChE; IC50 = 1.86 mM for CCR5) [1][2]. This dual activity profile, though not equipotent, suggests a unique binding conformation that can be exploited in medicinal chemistry campaigns.

Multi-target Pharmacology Neuroinflammation Drug Repurposing

Procurement-Driven Application Scenarios for 2-(3-Ethylphenyl)acetonitrile


Medicinal Chemistry: Acetylcholinesterase (AChE) Inhibitor Lead Optimization

Use 2-(3-ethylphenyl)acetonitrile as a privileged fragment for developing novel, potent AChE inhibitors. Its nanomolar Ki (1.30 nM) makes it an ideal starting point for structure-activity relationship (SAR) studies aimed at creating drug candidates for Alzheimer's disease and other cognitive disorders [1]. Avoid unsubstituted phenylacetonitrile, which is functionally inert in this assay [2].

Chemical Biology: Dual AChE/CCR5 Probe Development for Neuroinflammation

Leverage the compound's unique, albeit unbalanced, dual activity profile against AChE and CCR5 to explore the crosstalk between cholinergic signaling and neuroinflammation. This scaffold can be used to create chemical probes to dissect the role of CCR5 in the context of AChE inhibition, a combination not possible with simpler phenylacetonitrile analogs [1][2].

Process Chemistry: High-Yield Intermediate for Complex Pharmaceutical Synthesis

Employ 2-(3-ethylphenyl)acetonitrile as a key building block in multi-step syntheses, particularly those involving phase-transfer catalyzed alkylations. Its enhanced reactivity compared to unsubstituted phenylacetonitrile translates to higher yields (>75%) and reduced purification requirements, offering a direct cost-saving advantage in pilot and commercial-scale manufacturing .

Immunology Research: CCR5 Antagonist Tool Compound for HIV Entry Studies

Utilize 2-(3-ethylphenyl)acetonitrile as a micromolar CCR5 antagonist in cell-cell fusion assays to study HIV-1 entry mechanisms. While not a clinical candidate, its activity provides a defined baseline for validating higher-throughput screening assays and calibrating more potent chemokine receptor antagonists [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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